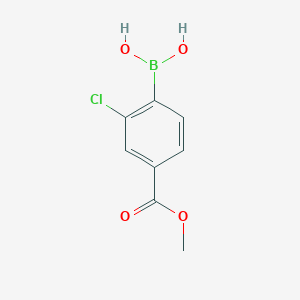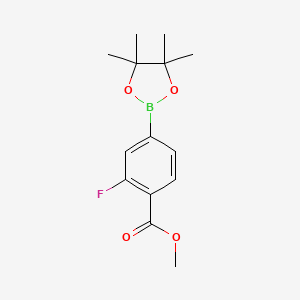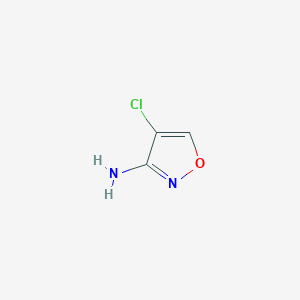
5-Fluoronicotinonitrile
Vue d'ensemble
Description
Mechanistic Investigation in Degradation Mechanism of 5-Fluorouracil
The study explores the synthesis of a metal-free polymeric catalyst, graphitic carbon nitride (g-C3N4), and its application in the degradation of 5-Fluorouracil. The catalyst was characterized using various techniques, revealing medium band-gap energy and high thermal and chemical stability. The degradation of 5-Fluorouracil was achieved through defluorination and substitution reactions, leading to the formation of smaller molecular compounds. The catalyst maintained its activity over multiple runs, indicating its potential for repeated use in sono-photocatalysis processes .
Practical Synthesis of Fluoronicotinic Acid Derivative
A practical synthesis method for a key pharmaceutical intermediate involving 5-fluoronicotinic acid is described. The process includes a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination step. The synthesis demonstrates the utility of 5-fluoronicotinic acid as a versatile precursor for pharmaceutical compounds .
Versatile Building Block for Metal-Organic and Supramolecular Networks
5-Fluoronicotinic acid was used to generate a variety of coordination compounds with different metal ions. The study showcases the structural diversity achievable with 5-fluoronicotinic acid, ranging from 3D metal–organic frameworks to simpler monomeric structures. The compounds exhibit interesting magnetic and luminescent properties, highlighting the multifunctional nature of 5-fluoronicotinic acid as a building block .
Schiff Bases Synthesis and Antimicrobial Activity
Although not directly related to 5-fluoronicotinic acid, this study involves the synthesis of novel Schiff bases using a related fluorinated compound. The antimicrobial activity of the synthesized compounds was evaluated, with some derivatives showing excellent activity. This demonstrates the potential of fluorinated compounds in the development of antimicrobial agents .
Lanthanide(III) Compounds Derived from 5-Fluoronicotinic Acid
A series of lanthanide coordination compounds were synthesized using 5-fluoronicotinic acid. These compounds exhibit reversible temperature-induced dehydration/hydration behavior, which affects their luminescence properties. The study provides insight into the structural and functional versatility of 5-fluoronicotinic acid when coordinated with lanthanide ions .
Co-crystals of 5-Fluorouracil with Nicotinamide and Isonicotinamide
This study reports on co-crystals of 5-fluorouracil, a compound structurally related to 5-fluoronicotinic acid. The co-crystals with nicotinamide and isonicotinamide were analyzed, emphasizing the influence of fluorine moieties on the overall packing of the structures. This research contributes to the understanding of multi-component systems involving fluorinated compounds .
Solid Supported Fluoronitroaryl Triazenes
The synthesis of novel fluoronitroaryl triazenes is described, with a focus on the displacement of the fluoride ion and subsequent reactions. This study highlights the reactivity of fluorinated compounds and their potential in the synthesis of complex molecules like benzotriazoles .
Tuberculostatic Activity of Fluoroalkyl-Containing Pyrazoles
The one-pot synthesis of 5-fluoroalkyl-5-hydroxy-4-hydroxyimino-1-isonicotinoyl-4,5-dihydro-1H-pyrazoles is presented. These compounds, derived from 5-fluoronicotinic acid, exhibited moderate tuberculostatic activity, suggesting their potential in the treatment of tuberculosis .
Synthesis of Fluorine-18 Labeled Fluoronicotinic Acid Ester
A novel synthesis method for fluorine-18 labeled fluoronicotinic acid ester was developed, which is significantly faster than previous methods. This research demonstrates the feasibility of synthesizing fluorine-labeled compounds at room temperature without the need for azeotropic drying, which could be beneficial in the preparation of radiopharmaceuticals .
Applications De Recherche Scientifique
Mechanisms of Action and Clinical Strategies
5-Fluorouracil (5-FU) is a key drug in cancer treatment, with a mechanism of action that has led to strategies increasing its anti-cancer activity. However, drug resistance is a significant limitation in its clinical use. Novel genes mediating resistance to 5-FU are being identified, potentially valuable for new chemotherapy targets or as predictive biomarkers for 5-FU-based chemotherapy (Longley, Harkin & Johnston, 2003).
Synthesis of Nanoparticles for Drug Delivery
Research on micronization of 5-FU using a supercritical gas antisolvent process has shown promising results. The process involves dissolving 5-FU in dimethyl sulfoxide and using carbon dioxide as an antisolvent, leading to the precipitation of nanoparticles. This method has potential applications in improving drug delivery mechanisms (Esfandiari & Ghoreishi, 2013).
Clinical Pharmacology
5-FU has a rich history as an anticancer agent for various malignancies. Its metabolism and pharmacological profile have been studied, providing insights into its therapeutic and toxicological characteristics. Understanding its pharmacokinetics is crucial for optimizing its clinical application (Diasio & Harris, 1989).
Analytical Methods for Quantification
Various non-chromatographic and chromatographic methods have been developed to quantify 5-FU and its metabolites in biological matrices. These analytical advancements support preclinical and clinical studies, contributing to the effective monitoring and management of 5-FU therapy (Breda & Barattè, 2010).
Biochemistry and Pharmacology
The biochemistry of 5-FU involves its conversion at the nucleotide level, impacting RNA maturation and DNA synthesis. Resistance to 5-FU is a significant challenge, often related to its metabolism or alterations in target enzymes. Biochemical modulation can potentially overcome resistance (Pinedo & Peters, 1988).
Drug Delivery System Innovations
Research into drug delivery systems incorporating 5-FU has led to the development of novel strategies, such as thermo-responsive drug release systems and multifunctional magnetic nanoparticle-based systems. These innovations aim to enhance the efficacy and targeting of 5-FU in cancer therapy (Shen et al., 2016; Zhang et al., 2002).
Mécanisme D'action
Target of Action
It is thought to bind to the deoxyribonucleotide of the drug (fdump) and the folate cofactor, n5–10-methylenetetrahydrofolate, to thymidylate synthase (ts) to form a covalently bound ternary complex .
Mode of Action
The main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This interaction with its targets leads to changes in the cellular processes, affecting the synthesis of DNA.
Biochemical Pathways
Biochemical modulation involves the pharmacologic manipulation of the intracellular pathways of a drug with another drug or natural compound, with the ultimate aim of either increasing the antitumor activity, decreasing the toxicity or both . Non-coding RNAs have a central impact on the determination of the response of patients to 5-Fluoronicotinonitrile. These transcripts via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior can affect cell response to 5-Fluoronicotinonitrile .
Result of Action
It is known that the drug interferes with dna synthesis, which can lead to cell death .
Safety and Hazards
Propriétés
IUPAC Name |
5-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJWCPZRNHAVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625802 | |
| Record name | 5-Fluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoronicotinonitrile | |
CAS RN |
696-42-4 | |
| Record name | 5-Fluoro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key chemical reaction involving 2,6-dichloro-5-fluoronicotinonitrile described in the research?
A1: The research [] describes a method for synthesizing 3-cyano-2-hydroxy-5-fluoropyridin-6-one, and its tautomers, using 2,6-dichloro-5-fluoronicotinonitrile as a starting material. This reaction involves heating 2,6-dichloro-5-fluoronicotinonitrile in a solvent with a basic catalyst and then treating the resulting intermediate with phosphorus trichloride and chlorine gas. Subsequent hydrolysis yields the desired 3-cyano-2-hydroxy-5-fluoropyridin-6-one product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one](/img/structure/B1322348.png)
![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)